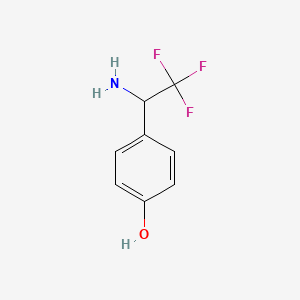

4-(1-Amino-2,2,2-trifluoroethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJQYMKBQZQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462614 | |

| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-59-1, 294175-07-8 | |

| Record name | 4-(1-amino-2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 294175-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(1-Amino-2,2,2-trifluoroethyl)phenol. This chiral α-trifluoromethylated amine is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and practical insights to facilitate the use of this compound in research and development. All protocols and claims are supported by authoritative references.

Introduction and Chemical Identity

This compound is a substituted aromatic amine characterized by a phenol group and a chiral center at the carbon bearing the trifluoromethyl and amino groups. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry, as it can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

IUPAC Name: this compound

-

CAS Number: 1187928-59-1 ((R)-enantiomer, free base)[1]

-

Molecular Formula: C₈H₈F₃NO

-

Molecular Weight: 191.15 g/mol

Below is a diagram illustrating the molecular structure of this compound.

References

An In-Depth Technical Guide to 4-(1-Amino-2,2,2-trifluoroethyl)phenol: A Promising Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Phenols in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the acidity and basicity of neighboring functional groups. When appended to a phenol scaffold, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylated phenols present a compelling platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of a particularly interesting member of this class: 4-(1-Amino-2,2,2-trifluoroethyl)phenol.

This molecule combines the structural features of a phenol, a primary amine, and a trifluoromethyl group, creating a chiral center and offering multiple points for interaction with biological targets. Its potential applications span a wide range of therapeutic areas, driven by the advantageous properties imparted by the trifluoromethyl moiety.

Chemical Identity and Structural Elucidation

CAS Number: The hydrochloride salt of this compound is registered under CAS number 2703756-58-3 [1][2][3].

Molecular Structure: The chemical structure of this compound consists of a phenol ring substituted at the para position with a 1-amino-2,2,2-trifluoroethyl group. The presence of a chiral carbon atom alpha to the amino group results in the existence of (R) and (S) enantiomers.

Structural Formula: C₈H₈F₃NO

Key Structural Features:

-

Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and can be a key interaction point with biological targets. Its acidity is influenced by the electron-withdrawing nature of the trifluoroethyl group.

-

Primary Amino Group: A basic center that can form salts and participate in hydrogen bonding as a donor. Its basicity is significantly reduced by the adjacent trifluoromethyl group.

-

Trifluoromethyl Group: A highly lipophilic and metabolically stable group that can enhance membrane permeability and binding affinity. Its strong electron-withdrawing nature impacts the properties of the entire molecule.

-

Aromatic Ring: Provides a rigid scaffold and can engage in π-π stacking and hydrophobic interactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₈H₉ClF₃NO (HCl salt) | [1] |

| CAS Number | 2703756-58-3 (HCl salt) | [1][2][3] |

Synthesis and Manufacturing

While a specific, detailed, and publicly available step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related trifluoromethylated amino alcohols and phenol derivatives. A potential synthetic route is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material such as 4-hydroxyacetophenone. The strategy would involve the introduction of the trifluoromethyl group and the subsequent conversion of the ketone to a primary amine.

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a conceptual representation and would require optimization and validation in a laboratory setting.

Step 1: Protection of 4-Hydroxyacetophenone

-

To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃).

-

Add a protecting group precursor, such as benzyl bromide, and heat the reaction mixture to facilitate the formation of the benzyl ether.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Step 2: Trifluoromethylation

-

Dissolve the protected 4-acetoxyacetophenone in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), along with a catalytic amount of a fluoride source (e.g., TBAF).

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

-

Purify the resulting trifluoromethylated alcohol by column chromatography.

Step 3: Conversion to Amine This step can be approached in several ways. One common method is via a Mitsunobu reaction followed by deprotection.

-

Dissolve the trifluoromethylated alcohol, triphenylphosphine, and a nitrogen nucleophile (e.g., phthalimide) in an anhydrous solvent (e.g., THF).

-

Add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise at a low temperature.

-

Allow the reaction to proceed to completion.

-

Remove the solvent and purify the phthalimide-protected intermediate.

-

Treat the intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) to cleave the phthalimide group and yield the primary amine.

Step 4: Deprotection

-

Dissolve the protected amine in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the deprotection is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the free base of this compound.

Step 5: Salt Formation

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and the known chemical shifts of similar compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Methine Proton (-CH(NH₂)-): A quartet (due to coupling with the three fluorine atoms) in the region of δ 4.0-5.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely in the range of δ 1.5-3.5 ppm for the free base. For the hydrochloride salt, this signal would be shifted downfield and may be broader.

-

Phenolic Proton (-OH): A broad singlet, also dependent on concentration and solvent, typically in the range of δ 5.0-10.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group would be the most downfield, and the carbon attached to the trifluoroethylamino group would also be significantly shifted.

-

Methine Carbon (-CH(NH₂)-): A quartet (due to coupling with the fluorine atoms) in the region of δ 50-70 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to the carbon-fluorine coupling) in the region of δ 120-130 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): For the free base, the molecular ion peak would be expected at m/z 191.05.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group, cleavage of the bond between the methine carbon and the aromatic ring, and fragmentation of the trifluoroethyl group.

Applications in Drug Development and Research

The unique structural features of this compound make it an attractive building block and a potential pharmacophore in various therapeutic areas.

Potential Therapeutic Targets and Mechanisms

The combination of a phenol and a chiral amine suggests potential activity in areas where these motifs are known to be important for receptor binding or enzyme inhibition.

Caption: Potential applications and mechanistic advantages of this compound in drug discovery.

-

(S)-4-(1-Aminoethyl)Phenol as a Precursor: The non-fluorinated analog, (S)-4-(1-aminoethyl)phenol, is a known versatile building block in the synthesis of bioactive molecules, particularly in neuropharmacology and medicinal chemistry[4]. It has been used in the design of selective inhibitors and as a precursor for complex organic compounds[4]. The introduction of the trifluoromethyl group in the target molecule of this guide is expected to modulate these activities and improve pharmacokinetic properties.

-

Phenol Derivatives in Biological Systems: Phenolic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the phenol ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its salts. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its unique combination of a phenol, a chiral primary amine, and a trifluoromethyl group provides a rich scaffold for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Further research into the stereoselective synthesis, detailed biological evaluation, and structure-activity relationships of its enantiomers is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

The Advent and Evolution of Trifluoromethylated Phenols: A Technical Guide for Researchers

Abstract

The introduction of the trifluoromethyl (–CF₃) group into organic molecules has been a transformative event in medicinal chemistry and agrochemical science. This in-depth technical guide explores the discovery and history of a particularly influential class of these compounds: trifluoromethylated phenols. We will trace the scientific journey from the initial challenging syntheses to the development of robust methodologies that have enabled their widespread application. This guide provides researchers, scientists, and drug development professionals with a comprehensive historical narrative, detailed experimental protocols from key eras, and an analysis of the structure-property relationships that make these molecules indispensable in modern chemical research.

Introduction: The Dawn of a New Era in Fluorine Chemistry

The story of trifluoromethylated phenols is intrinsically linked to the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to a new field of chemical synthesis, though the extreme reactivity of fluorine presented significant challenges to early researchers.[1] The journey to control and selectively introduce fluorine into organic scaffolds was a long and arduous one, marked by the perseverance of pioneers who recognized the profound impact this element could have on molecular properties.

The trifluoromethyl group, in particular, emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability offered a compelling toolkit for modulating the biological activity and pharmacokinetic profiles of organic compounds.[2] The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Frédéric Swarts in 1898, who successfully treated benzotrichloride with antimony trifluoride.[3] This seminal work laid the groundwork for the development of a vast array of trifluoromethylated molecules, including the phenols that are the focus of this guide. The medicinal use of the trifluoromethyl group began as early as 1928, with research intensifying in the mid-1940s.[4]

Trifluoromethylated phenols have since become crucial intermediates in the synthesis of a wide range of commercially important products, from life-saving pharmaceuticals to innovative crop protection agents.[5][6] This guide will delve into the key discoveries and methodological advancements that have shaped our understanding and application of these remarkable compounds.

The Pioneering Synthesis: R.G. Jones and the Dawn of Trifluoromethylphenols (1947)

A pivotal moment in the history of trifluoromethylated phenols arrived in 1947 with the work of R.G. Jones at the Lilly Research Laboratories. His publication, "Ortho and Para Substituted Derivatives of Benzotrifluoride," in the Journal of the American Chemical Society provided the first detailed account of the synthesis of these compounds.[7] Jones's research was driven by the need for new therapeutic agents and a desire to understand the influence of the trifluoromethyl group on the properties of aromatic systems.

One of the key methods described by Jones was the synthesis of p-(trifluoromethyl)phenol from p-cresol. This multi-step process, while challenging by modern standards, was a significant achievement for its time. It involved the chlorination of the methyl group of p-cresol to form a trichloromethyl intermediate, followed by a halogen exchange reaction using antimony pentafluoride to yield the desired trifluoromethyl group.[8][9]

Another critical contribution from Jones was the exploration of the diazotization of trifluoromethylated anilines followed by hydrolysis to produce the corresponding phenols. This method proved to be a more versatile route for accessing a variety of isomers. For instance, the synthesis of m-(trifluoromethyl)phenol from m-aminobenzotrifluoride opened up new avenues for creating diverse molecular architectures.

The work of R.G. Jones not only provided the first tangible synthetic routes to trifluoromethylated phenols but also laid the foundation for future research into their chemical and biological properties. His findings were a testament to the growing interest in organofluorine chemistry within the pharmaceutical industry and marked the beginning of a new chapter in the development of fluorinated drugs and other bioactive molecules.

Visualizing the Historical Synthetic Pathways

The following diagrams illustrate the core synthetic strategies employed in the early discovery of trifluoromethylated phenols, as pioneered by R.G. Jones.

Caption: Early synthesis of benzotrifluoride by Frédéric Swarts.

Caption: R.G. Jones's synthesis of p-(trifluoromethyl)phenol from p-cresol.

The Rise of Diazotization: A Versatile and Enduring Synthetic Strategy

While the halogen exchange method was groundbreaking, the diazotization of trifluoromethylanilines quickly became the more prevalent and adaptable strategy for synthesizing a wide array of trifluoromethylated phenols. This classical transformation in organic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which can then be hydrolyzed to the corresponding phenol.

The key advantage of this approach lies in the accessibility of various trifluoromethylaniline isomers. The standard manufacturing route for these anilines involves the nitration of benzotrifluoride to form m-nitrobenzotrifluoride, followed by reduction to m-aminobenzotrifluoride.[10] This readily available precursor serves as a gateway to m-(trifluoromethyl)phenol, a crucial building block in many applications.

The diazotization-hydrolysis sequence offers a reliable and scalable method, making it suitable for both laboratory and industrial production. Over the years, numerous refinements have been made to this process to improve yields, enhance safety, and accommodate a wider range of substrates.

Experimental Protocol: Synthesis of m-(Trifluoromethyl)phenol via Diazotization-Hydrolysis

This protocol is a representative example of the diazotization-hydrolysis method, adapted from established industrial practices.

Step 1: Diazotization Reaction

-

To a stirred solution of 25% aqueous sulfuric acid (315g), add m-trifluoromethylaniline (31g) via a dropping funnel.

-

Stir the mixture for 30 minutes to ensure complete formation of the aniline sulfate salt.

-

Cool the reaction mixture to 5°C in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite (20.7g) in water (40mL) dropwise, maintaining the temperature at or below 5°C. The disappearance of a white precipitate indicates the progression of the reaction.

-

Continue the diazotization reaction at 5°C for 3 hours. A pale yellow crystalline precipitate may form towards the end of the reaction.

-

Add a small amount of urea to quench any excess nitrous acid, confirming with a potassium iodide-starch paper test (no color change indicates completion).[5]

Step 2: Steam Distillation and Hydrolysis

-

In a separate flask equipped for steam distillation, add urea (3g) and water (100g) and bring to a boil by introducing steam.

-

Slowly add the prepared diazonium salt solution dropwise to the boiling water-urea mixture. The rate of addition should be controlled to match the rate of distillation.

-

Maintain the steam distillation for 3-5 hours at a temperature of 98-102°C.

-

The m-(trifluoromethyl)phenol will co-distill with the steam. Collect the distillate.

-

Separate the organic layer from the aqueous layer in the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude m-(trifluoromethyl)phenol.

-

Purify the product by distillation.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable and can decompose, especially at higher temperatures. Maintaining a low temperature (0-5°C) is crucial for maximizing the yield of the diazonium salt and ensuring the safety of the reaction.

-

Urea in Hydrolysis: The addition of urea to the hydrolysis flask serves to scavenge any residual nitrous acid that may be present in the diazonium salt solution. This prevents unwanted side reactions and the formation of tarry byproducts.[5]

-

Steam Distillation: Steam distillation is an effective method for isolating the relatively volatile m-(trifluoromethyl)phenol from the non-volatile inorganic salts and byproducts in the reaction mixture. It allows for purification at a temperature below the compound's atmospheric boiling point, preventing thermal decomposition.

Industrial Impact: Trifluoromethylated Phenols in Agrochemicals and Pharmaceuticals

The development of reliable synthetic methods for trifluoromethylated phenols coincided with a period of rapid innovation in the agrochemical and pharmaceutical industries. The unique properties imparted by the trifluoromethyl group made these phenols highly sought-after intermediates for the creation of new and improved products.

Revolutionizing Crop Protection

In the years following World War II, the agrochemical industry experienced a boom with the introduction of synthetic herbicides like 2,4-D.[11][12] Researchers quickly recognized the potential of incorporating the trifluoromethyl group to enhance the efficacy and selectivity of herbicides and insecticides. Trifluoromethylated phenols became key building blocks for a new generation of crop protection agents.

For example, these phenols are crucial for the synthesis of trifluoromethylphenyl nitrophenylether herbicides.[13] The electron-withdrawing nature of the trifluoromethyl group in the phenol moiety plays a significant role in the herbicidal activity of the final product. The development of these herbicides provided farmers with powerful new tools for weed control, contributing to increased crop yields.

Advancing Drug Discovery

The impact of trifluoromethylated phenols on the pharmaceutical industry has been equally profound. The ability of the trifluoromethyl group to enhance metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and modulate the acidity of the phenolic hydroxyl group made it an invaluable tool for medicinal chemists.[6]

A notable example is the use of trifluoromethylphenols in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders. The trifluoromethylphenoxy moiety is a key structural feature in several prominent SSRIs.

The historical trajectory of companies like Poulenc Frères (which later became part of Rhône-Poulenc) and Eli Lilly and Company reflects the growing importance of organofluorine chemistry.[13][14][15] These companies invested heavily in research and development, leading to the commercialization of numerous products containing the trifluoromethyl group.

Modern Synthetic Methodologies: Expanding the Toolkit

While the classical methods of halogen exchange and diazotization remain relevant, the field of organic synthesis has seen continuous innovation, leading to the development of more sophisticated and efficient methods for preparing trifluoromethylated phenols.

Recent advancements include:

-

Palladium-catalyzed cross-coupling reactions: These methods allow for the direct introduction of the trifluoromethyl group onto the aromatic ring of a phenol derivative.

-

Photoredox catalysis: The use of visible light to promote trifluoromethylation reactions offers a milder and more environmentally friendly alternative to traditional methods.[4]

-

Novel trifluoromethylating reagents: The development of new, shelf-stable reagents has made the introduction of the trifluoromethyl group more accessible and safer for laboratory use.

These modern techniques have expanded the scope of accessible trifluoromethylated phenol structures, enabling the synthesis of highly functionalized and complex molecules for advanced research applications.

Comparative Data of Synthetic Methodologies

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Halogen Exchange (Jones, 1947) | Trichloromethylphenol, SbF₅ | High temperature | Historical significance | Harsh conditions, limited substrate scope |

| Diazotization-Hydrolysis | Trifluoromethylaniline, NaNO₂, H₂SO₄ | Low temperature (diazotization), elevated temperature (hydrolysis) | Versatile, scalable, readily available starting materials | Diazonium salts can be unstable |

| Palladium-Catalyzed Cross-Coupling | Phenol derivative, trifluoromethyl source, Pd catalyst | Varies | High functional group tolerance, direct C-CF₃ bond formation | Catalyst cost, optimization required |

| Photoredox Catalysis | Phenol, CF₃I, photocatalyst, base | Visible light, room temperature | Mild conditions, environmentally friendly | May require specific photocatalysts |

Conclusion and Future Outlook

The discovery and development of trifluoromethylated phenols represent a significant chapter in the history of organic chemistry. From the pioneering work of R.G. Jones to the sophisticated methods of today, the journey has been one of continuous innovation and a deepening understanding of the profound influence of the trifluoromethyl group.

As we look to the future, the demand for novel trifluoromethylated phenols is likely to grow, driven by the ongoing quest for new pharmaceuticals, agrochemicals, and advanced materials. The development of even more efficient, selective, and sustainable synthetic methods will be crucial for meeting this demand. Furthermore, a deeper exploration of the biological activities and material properties of new and complex trifluoromethylated phenol derivatives will undoubtedly open up exciting new avenues of research and application. The legacy of these remarkable molecules is a testament to the power of chemical synthesis to shape our world for the better.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. History of Use of Herbicides & Pesticides Prior to & During WWII - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 5. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 6. Rhône-Poulenc [chemeurope.com]

- 7. Ortho and para substituted derivatives of benzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 9. DK150471B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYLPHENOLS - Google Patents [patents.google.com]

- 10. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 11. no-tillfarmer.com [no-tillfarmer.com]

- 12. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 13. History of Rhône-Poulenc S.A. – FundingUniverse [fundinguniverse.com]

- 14. Poulenc Frères - Wikipedia [en.wikipedia.org]

- 15. The History of Flow Chemistry at Eli Lilly and Company - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Phenolic Scaffolds: A Technical Guide to its Potent Electron-Withdrawing Effects and Applications

Abstract

The introduction of a trifluoromethyl (CF3) group onto a phenol ring is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties.[1][2][3] This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of the trifluoromethyl group on the physicochemical and biological characteristics of phenols. We will delve into the underlying principles governing these effects, explore synthetic methodologies, and present detailed experimental protocols for the characterization of these important molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated phenols in their work.

The Unique Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[4] Its potent effects are primarily attributed to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This effect significantly polarizes the C-CF3 bond, drawing electron density away from the attached aromatic ring.[4]

Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (+R or -R). This is because the fluorine atoms do not have available p-orbitals to participate in conjugation with the aromatic pi-system. The dominance of the inductive effect is a key feature that distinguishes the CF3 group and is the primary driver of its influence on the properties of phenols.[4]

Figure 1: A diagram illustrating the inductive effect of the trifluoromethyl group on a phenol ring, leading to increased acidity.

Impact on Physicochemical Properties

The strong electron-withdrawing nature of the trifluoromethyl group profoundly alters the key physicochemical properties of phenols, including their acidity (pKa), lipophilicity (logP), and hydrogen bonding capabilities.

Acidity (pKa)

The most dramatic effect of trifluoromethyl substitution on a phenol is the significant increase in its acidity, which is reflected in a lower pKa value. The electron-withdrawing CF3 group stabilizes the resulting phenoxide anion by delocalizing the negative charge, thereby facilitating the dissociation of the proton from the hydroxyl group.[5]

Table 1: pKa Values of Selected Trifluoromethyl-Substituted Phenols

| Compound | pKa |

| Phenol | 10.0 |

| 3-(Trifluoromethyl)phenol | 9.08[6] |

| 4-(Trifluoromethyl)phenol | ~9.6 (estimated) |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[6] |

Note: The position of the trifluoromethyl group on the phenol ring influences the extent of pKa lowering, with the effect being most pronounced when the group is in a position to exert its maximal inductive effect.

Lipophilicity (logP)

The trifluoromethyl group generally increases the lipophilicity of a molecule, as indicated by a higher octanol-water partition coefficient (logP).[7] This is a critical parameter in drug design, as it influences a compound's ability to cross cell membranes.[8] The increased lipophilicity is attributed to the hydrophobic nature of the fluorine atoms. However, the relationship between trifluoromethylation and lipophilicity can be complex and is influenced by the overall molecular structure.[9]

Hydrogen Bonding

The electron-withdrawing effect of the trifluoromethyl group enhances the hydrogen bond donating ability of the phenolic proton.[10] This is due to the increased partial positive charge on the hydrogen atom of the hydroxyl group. Conversely, the basicity of the hydroxyl oxygen is reduced, which minimizes self-association.[10] These altered hydrogen bonding properties can have significant implications for molecular recognition and binding to biological targets.

Synthesis of Trifluoromethylated Phenols

Several synthetic strategies have been developed for the introduction of trifluoromethyl groups into phenolic compounds. The choice of method often depends on the desired substitution pattern and the nature of the starting material.

Direct Trifluoromethylation

Recent advances have enabled the direct trifluoromethylation of phenols. One notable method involves a visible-light-promoted reaction using commercially available CF3I as the trifluoromethyl source.[3] This approach offers a practical route to multi-CF3-substituted phenols under mild conditions.[3]

O-Trifluoromethylation of Phenols

The synthesis of aryl trifluoromethyl ethers from phenols is another important transformation. This can be achieved through a two-step process involving the conversion of the phenol to a xanthate intermediate, followed by reaction with an electrophilic fluorine source.[11] Electrochemical methods have also been developed for the O-trifluoromethylation of electron-deficient phenols.[12][13]

Figure 2: A simplified workflow for the synthesis of trifluoromethylated phenols and their ether derivatives.

Applications in Drug Design and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make it a valuable substituent in drug design.[1][14] Its incorporation into a drug candidate can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1][15]

-

Improved Lipophilicity and Membrane Permeability: As discussed earlier, the CF3 group can enhance a drug's ability to cross biological membranes.[1]

-

Increased Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the electronic properties of a molecule, leading to stronger interactions with its biological target.[2]

A notable example is the drug Fluoxetine, where a trifluoromethyl group is present on a phenol ether moiety.[14][16]

Spectroscopic Characterization: The Power of 19F NMR

Fluorine-19 (19F) NMR spectroscopy is an indispensable tool for the characterization of trifluoromethylated phenols.[17] Key advantages of 19F NMR include:

-

High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.[18]

-

Wide Chemical Shift Range: The chemical shifts in 19F NMR span a broad range, which minimizes peak overlap and facilitates the analysis of complex molecules.[18][19]

-

Sensitivity to the Local Environment: The 19F chemical shift is highly sensitive to subtle changes in the electronic and steric environment, providing valuable structural information.[20]

In the 19F NMR spectrum of a trifluoromethylated phenol, the CF3 group typically appears as a singlet in the range of -50 to -70 ppm.[18]

Experimental Protocols

Protocol for the Determination of pKa by Spectrophotometry

This protocol is adapted from established methods for the spectrophotometric determination of pKa.[21][22][23][24]

Objective: To determine the pKa of a trifluoromethylated phenol by measuring the absorbance of its acidic and basic forms at various pH values.

Materials:

-

Trifluoromethylated phenol of interest

-

Buffer solutions of known pH (e.g., phosphate buffers)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylated phenol in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 10⁻² M.[22]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the phenol.

-

Sample Preparation: For each pH value, add a small, precise volume of the phenol stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the phenol should be in the range of 10⁻⁴ M.[22]

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each solution. Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the phenol.

-

Data Analysis: Plot the absorbance at the λmax of the phenoxide form versus the pH of the solution. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Protocol for the Determination of logP by the Shake-Flask Method

This protocol is a standard method for the experimental determination of the octanol-water partition coefficient.

Objective: To determine the logP of a trifluoromethylated phenol.

Materials:

-

Trifluoromethylated phenol of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical technique for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Partitioning: Accurately weigh a small amount of the trifluoromethylated phenol and dissolve it in one of the phases. Add a known volume of the second phase to a separatory funnel.

-

Equilibration: Shake the separatory funnel for a sufficient time to allow the phenol to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the phenol in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration of the phenol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the properties of phenolic compounds. Its strong electron-withdrawing inductive effect leads to significant increases in acidity, alterations in lipophilicity, and enhanced hydrogen bonding capabilities. These predictable and pronounced effects have made trifluoromethylated phenols highly valuable in drug discovery and materials science. A thorough understanding of the principles outlined in this guide, coupled with the provided experimental protocols, will enable researchers to effectively design, synthesize, and characterize novel trifluoromethylated phenols for a wide range of applications.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. mdpi.com [mdpi.com]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. azom.com [azom.com]

- 20. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.pdx.edu [web.pdx.edu]

- 22. mdpi.com [mdpi.com]

- 23. chemistry.beloit.edu [chemistry.beloit.edu]

- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to the Stability and Reactivity of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Introduction

4-(1-Amino-2,2,2-trifluoroethyl)phenol is a unique molecule integrating a phenolic ring, a primary benzylic amine, and a trifluoroethyl group. This combination of functionalities suggests a complex reactivity and stability profile, making a thorough understanding of its chemical behavior essential for its application in research and drug development. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the properties of the adjacent amine and the aromatic ring, potentially enhancing metabolic stability.[1][2] However, the inherent reactivity of the aminophenol scaffold and the benzylic amine presents potential stability challenges.

This technical guide provides a comprehensive analysis of the stability and reactivity of this compound. By examining the chemical liabilities of its constituent functional groups and drawing parallels with structurally analogous compounds, we will delineate its predicted stability under various stress conditions. Furthermore, this document outlines detailed experimental protocols for forced degradation studies to empirically determine its degradation pathways and establish a robust stability-indicating analytical method.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to predicting its chemical behavior.

Structure:

Caption: Chemical structure of this compound.

Key Structural Features and Their Implications:

-

Phenolic Hydroxyl Group: This group is susceptible to oxidation, particularly under basic conditions or in the presence of metal ions. It can also undergo electrophilic aromatic substitution.

-

Primary Benzylic Amine: The amine group is basic and can react with acids to form salts. The benzylic position is prone to oxidation, potentially leading to deamination or the formation of imines.[3][4][5][6]

-

Trifluoromethyl Group: This strongly electron-withdrawing group can influence the pKa of the neighboring amine and potentially increase the molecule's metabolic stability by blocking sites of oxidation.[1][2] However, under certain conditions, particularly alkaline hydrolysis, defluorination of trifluoromethyl groups has been observed in other molecules.

Predicted Stability and Reactivity Profile

Based on the functional groups present, the following stability and reactivity characteristics can be anticipated:

1. Oxidative Stability:

The aminophenol moiety is inherently susceptible to oxidation. The presence of both an electron-donating hydroxyl group and an amino group on the aromatic ring makes it highly activated towards oxidation. Oxidative degradation can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions. The benzylic C-H bond of the amine is also a potential site for oxidative cleavage.[3][4][5][6]

-

Potential Degradation Products: Oxidation of the phenol can lead to the formation of quinones and polymeric materials. Oxidation at the benzylic amine can result in the corresponding imine, which may further hydrolyze to an aldehyde or ketone, and ammonia.

2. Photostability:

Aromatic amines and phenols are known to be sensitive to light, particularly UV radiation. Photodegradation can proceed through various mechanisms, including photo-oxidation and rearrangement reactions.[7][8][9][10][11] The extent of photodegradation will depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers.

-

Potential Degradation Products: Photodegradation can lead to complex mixtures of products, including colored polymeric materials.

3. Thermal Stability:

While the trifluoromethyl group may enhance thermal stability to some extent, the aminophenol structure can be susceptible to degradation at elevated temperatures. The specific degradation pathway will depend on whether the heating is performed in the solid state or in solution, and the presence of oxygen.

4. pH-Dependent Stability (Hydrolysis):

The stability of this compound is expected to be highly dependent on pH.

-

Acidic Conditions: In acidic media, the primary amine will be protonated, forming an ammonium salt. This protonation will likely increase the compound's solubility in aqueous solutions and may protect the amine from certain oxidative reactions. However, the overall stability will depend on the specific acid and temperature.

-

Neutral Conditions: At neutral pH, the compound will exist as a zwitterion or a neutral molecule, and its stability will be influenced by its solubility and susceptibility to oxidation.

-

Basic Conditions: Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This will significantly increase the electron density of the aromatic ring, making it more susceptible to oxidation. Furthermore, alkaline conditions have been shown to promote the hydrolysis of some trifluoromethyl groups, leading to defluorination.

Forced Degradation Studies: A Practical Approach

To empirically determine the stability of this compound and identify its degradation products, a comprehensive forced degradation study is essential.[12][13] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would encounter during routine handling and storage.

Workflow for Forced Degradation Studies:

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solution):

-

Dilute the stock solution with the analytical mobile phase to the working concentration.

-

Incubate the solution at 80°C for 24 hours.

-

At specified time points, withdraw an aliquot for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for 7 days.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

3. Analytical Methodology:

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

-

Recommended HPLC Method:

-

Column: A C18 reversed-phase column is a good starting point. For better separation of fluorinated compounds, a phenyl-hexyl or a dedicated fluorinated stationary phase could be beneficial.[7][14][15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

4. Data Analysis and Interpretation:

-

Quantify the amount of the parent compound remaining at each time point for each stress condition.

-

Calculate the percentage of degradation.

-

Identify and characterize the major degradation products using LC-MS/MS and, if necessary, isolate them for NMR analysis.[11][16][17][18][19][20][21]

-

Propose degradation pathways based on the identified products.

Data Presentation and Summary

All quantitative data from the forced degradation studies should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (by HPLC Peak Area %) |

| 0.1 M HCl | 24 h | 60°C | ||

| 0.1 M NaOH | 24 h | 60°C | ||

| 3% H₂O₂ | 24 h | Room Temp | ||

| Heat (Solution) | 24 h | 80°C | ||

| Heat (Solid) | 7 days | 80°C/75% RH | ||

| Photostability | ICH Q1B | Ambient |

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are proposed:

-

Storage: Store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. For long-term storage, refrigeration is advisable.

-

Handling: Avoid exposure to strong oxidizing agents, strong bases, and prolonged exposure to light and high temperatures. When preparing solutions, use freshly de-gassed solvents to minimize dissolved oxygen.

Conclusion

This compound is a molecule with significant potential, but its complex structure necessitates a thorough understanding of its stability and reactivity. This guide provides a framework for predicting its behavior and outlines a robust experimental approach to empirically determine its degradation pathways. By following the detailed protocols for forced degradation studies and employing appropriate analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this compound. The insights gained from these studies will be invaluable for formulation development, establishment of appropriate storage conditions, and regulatory submissions.

References

- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. advanceseng.com [advanceseng.com]

- 6. scilit.com [scilit.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. helixchrom.com [helixchrom.com]

- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 17. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 21. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

Lipophilicity and Solubility of Fluorinated Phenolic Compounds: A-Technical Guide for Drug Development Professionals

<_ A Technical Guide _>

Introduction: The Strategic Role of Fluorine in Modulating Physicochemical Properties

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modifications of a molecule's physicochemical profile.[2][3] This guide provides an in-depth exploration of how fluorination impacts two critical properties of phenolic compounds: lipophilicity and aqueous solubility. Understanding and controlling these parameters is paramount, as they directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic efficacy and safety.[1][4]

This document will delve into the nuanced effects of fluorine substitution on the phenolic scaffold, examining how its position and number influence key molecular interactions. We will further provide detailed, field-proven protocols for the experimental determination of these properties, equipping researchers with the practical knowledge to navigate the complexities of developing fluorinated phenolic drug candidates.

The Dichotomy of Fluorine's Influence on Lipophilicity and Solubility

The introduction of fluorine to a phenolic ring creates a fascinating interplay of electronic and structural effects that can either increase or decrease lipophilicity and solubility, depending on the specific substitution pattern.

Lipophilicity: A Context-Dependent Modulation

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one.[5][6] It is a critical factor for membrane permeability and target engagement.[2][4] While it is often stated that fluorine increases lipophilicity, the reality is more complex, particularly in the context of phenolic compounds.[7][8]

-

Inductive Effects and Dipole Moments : Fluorine's strong electron-withdrawing inductive effect (-I) significantly alters the electron distribution within the aromatic ring.[2][3] This can modulate the molecule's dipole moment, influencing its interactions with polar and non-polar solvents.

-

Intramolecular Hydrogen Bonding (IMHB) : A key phenomenon in ortho-fluorinated phenols is the potential for intramolecular hydrogen bonding between the fluorine atom and the phenolic hydroxyl group.[9][10] This internal interaction can "mask" the polar hydroxyl group, reducing its ability to form hydrogen bonds with water.[11][12] This shielding effect generally leads to an increase in lipophilicity and a decrease in aqueous solubility.[13]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Impact of Intramolecular Hydrogen Bonding in Ortho-Fluorophenol."

-

Positional Isomerism : The position of the fluorine atom is critical.

-

Ortho substitution : As discussed, this often leads to increased lipophilicity due to IMHB.[9][14]

-

Meta and Para substitution : In these isomers, the fluorine atom is too distant to form an intramolecular hydrogen bond with the hydroxyl group.[10] Here, the strong inductive effect and the overall increase in molecular polarity can sometimes lead to a decrease or minimal change in lipophilicity compared to the parent phenol.

-

Aqueous Solubility: A Delicate Balance

Aqueous solubility is a prerequisite for drug absorption and distribution. The impact of fluorination on the solubility of phenols is a delicate balance between two opposing factors:

-

Increased Acidity : The powerful electron-withdrawing nature of fluorine increases the acidity of the phenolic proton (lowers the pKa).[8][15][16] This is particularly pronounced with ortho and para substitution.[17][18][19] A lower pKa means the compound will be more ionized at physiological pH, which generally leads to higher aqueous solubility.

-

Hydrophobicity of the C-F Bond : The carbon-fluorine bond itself is more lipophilic than a carbon-hydrogen bond.[2][8] This contributes to an overall increase in the hydrophobic character of the molecule, which can decrease aqueous solubility.

The ultimate solubility of a fluorinated phenol will depend on which of these effects dominates, which is influenced by the substitution pattern and the pH of the medium.[20][21][22][23]

Quantitative Data: A Comparative Analysis

To illustrate these principles, the following table summarizes the experimental pKa and LogP values for phenol and its monofluorinated isomers.

| Compound | Substitution Position | pKa | LogP | Primary Influencing Factor |

| Phenol | - | 9.95[15] | 1.46 | Baseline |

| 2-Fluorophenol | ortho | 8.7[17][18][19] | 1.83 | Intramolecular Hydrogen Bonding |

| 3-Fluorophenol | meta | 9.3[17][18] | 1.63 | Inductive Effect |

| 4-Fluorophenol | para | 9.9[17][18] | 1.61 | Inductive and Resonance Effects |

Note: LogP values can vary slightly depending on the experimental method.

As the data indicates, 2-fluorophenol is the most acidic and the most lipophilic of the isomers, a direct consequence of the intramolecular hydrogen bond.

Experimental Protocols for Accurate Characterization

The reliable determination of lipophilicity and solubility is crucial for advancing drug development projects. What follows are detailed, step-by-step protocols for the gold-standard methods.

Determination of Lipophilicity (LogP): The Shake-Flask Method

The shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[24][25]

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases :

-

Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4 to mimic physiological conditions).

-

Saturate n-octanol with the PBS buffer by vigorously mixing equal volumes and allowing the phases to separate overnight.

-

Similarly, saturate the PBS buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[25]

-

-

Sample Preparation :

-

Accurately weigh a small amount of the fluorinated phenolic compound.

-

Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known concentration. A starting concentration in the low millimolar range is often suitable.

-

-

Partitioning :

-

In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS buffer.[26] The volume ratio of the two phases should be adjusted based on the expected LogP to ensure a quantifiable concentration in both phases.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours. Gentle, consistent shaking is preferred over vigorous vortexing to avoid emulsion formation.[25]

-

-

Phase Separation :

-

Centrifuge the mixture at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.[25]

-

-

Quantification :

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[24] Extreme care must be taken to avoid cross-contamination.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). For fluorinated compounds, 19F NMR can also be a powerful quantification tool.[27]

-

-

Calculation :

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Shake-Flask LogP Determination."

Determination of Aqueous Solubility: Kinetic vs. Thermodynamic

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different and complementary information.[28][29]

-

Kinetic Solubility : Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[30] It is a high-throughput method often used in early discovery to flag potential issues.[31][32] However, it can overestimate solubility due to the formation of supersaturated solutions.[33]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of a solid compound in a saturated solution.[30][34] It is a lower-throughput but more accurate measure, essential for lead optimization and pre-formulation studies.[29][31]

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

-

Preparation :

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Ensure the solid fluorinated phenolic compound is of a consistent and known solid form (e.g., crystalline, amorphous), as this can significantly impact solubility.

-

-

Incubation :

-

Add an excess of the solid compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Agitate the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[31]

-

-

Separation of Undissolved Solid :

-

Filter the slurry through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved solid. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled.

-

-

Quantification :

-

Dilute the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Reporting :

-

Express the thermodynamic solubility in units of µg/mL or µM.

-

Conclusion and Future Perspectives

The fluorination of phenolic compounds offers a powerful strategy for fine-tuning the physicochemical properties of drug candidates.[1][35] A deep understanding of the interplay between inductive effects, intramolecular hydrogen bonding, and pKa modulation is essential for the rational design of molecules with optimal lipophilicity and solubility profiles.[36][37] The judicious application of fluorine can enhance membrane permeability, improve metabolic stability, and increase binding affinity.[2][4]

The robust experimental determination of LogP and solubility, using the detailed protocols provided herein, forms the bedrock of a successful drug development campaign. By integrating these principles and practices, researchers can harness the full potential of fluorine chemistry to create safer and more effective medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. quora.com [quora.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. echemi.com [echemi.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC [ing.uc.cl]

- 23. researchgate.net [researchgate.net]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 29. researchgate.net [researchgate.net]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. enamine.net [enamine.net]

- 32. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 33. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. creative-biolabs.com [creative-biolabs.com]

- 35. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. chemrxiv.org [chemrxiv.org]

The Emerging Landscape of 4-(1-Amino-2,2,2-trifluoroethyl)phenol Analogs: A Technical Guide for Drug Discovery

An In-Depth Exploration of Synthesis, Biological Potential, and Structure-Activity Relationships for a Privileged Scaffold

Introduction: The Strategic Value of the 4-(1-Amino-2,2,2-trifluoroethyl)phenol Core

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity. When combined with the versatile aminophenol scaffold, a privileged structure in its own right, the resulting this compound core presents a compelling starting point for the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, explore potential biological applications, dissect structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this promising class of compounds.

Synthetic Strategies: Navigating the Path to Trifluoromethylated Aminophenols

The synthesis of chiral α-trifluoromethyl amines presents a unique set of challenges and opportunities. While a specific, detailed protocol for this compound is not yet prevalent in the literature, a robust synthetic strategy can be devised by leveraging established methodologies for the asymmetric synthesis of trifluoromethylated amines and the functionalization of phenolic starting materials.

A plausible and efficient route would likely commence with a readily available starting material such as 4-hydroxyacetophenone. The key transformations would involve the introduction of the trifluoromethyl group and the subsequent stereoselective reduction of a ketimine intermediate.

Proposed Synthetic Pathway

A multi-step synthesis, as outlined below, offers a logical and experimentally feasible approach to obtaining the target compound and its analogs.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a scientifically grounded, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 4-(2,2,2-Trifluoroacetyl)phenol (B)

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

-

Initiate the reaction with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield 4-(2,2,2-trifluoroacetyl)phenol.

Step 2: Synthesis of the N-Benzyl Trifluoromethyl Ketimine Intermediate (C)

-

In a round-bottom flask, dissolve 4-(2,2,2-trifluoroacetyl)phenol (1.0 eq) and benzylamine (1.2 eq) in a suitable solvent like toluene.

-

Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)4, 0.2 eq), to facilitate imine formation.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude N-benzyl trifluoromethyl ketimine, which can often be used in the next step without further purification.

Step 3: Asymmetric Reduction to the Protected Amine (D)

-

Dissolve the crude ketimine from the previous step in a suitable solvent (e.g., methanol or isopropanol) in a high-pressure reaction vessel.

-

Add a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to direct the stereoselective reduction.

-

Pressurize the vessel with hydrogen gas (H2) and stir the reaction at a controlled temperature until the imine is fully reduced.

-

Release the pressure and remove the solvent. The crude product can be purified by column chromatography.

Step 4: Debenzylation to Yield the Final Product (E)

-

Dissolve the protected amine (D) in a solvent like ethanol.

-

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Biological Activities and Potential Therapeutic Applications